molecular formula C17H6O8 B13356336 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

Cat. No.: B13356336
M. Wt: 338.22 g/mol
InChI Key: RSRMQOOUCHZLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a bis-phthalimide derivative featuring two isobenzofuran-1,3-dione moieties linked via ester bonds. These derivatives are pivotal in materials science, particularly in synthesizing high-performance polyimides (PIs) for electronic and flexible device applications. Key analogs include:

  • TAHQ (1,4-Phenylene Bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)): A dianhydride with a rigid 1,4-phenylene spacer, used in liquid crystalline (LC) polyimides .
  • Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): Features a flexible ethane spacer, enhancing solubility in organic solvents .
  • ISBESA ((3R,6S)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)): Derived from isosorbide, a biomass resource, for sustainable electronics .

Properties

Molecular Formula

C17H6O8

Molecular Weight

338.22 g/mol

IUPAC Name

(1,3-dioxo-2-benzofuran-5-yl) 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C17H6O8/c18-13(7-1-3-9-11(5-7)16(21)24-14(9)19)23-8-2-4-10-12(6-8)17(22)25-15(10)20/h1-6H

InChI Key

RSRMQOOUCHZLMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Key Methods:

  • Cyclization of ortho-phenolic compounds: Aromatic precursors bearing hydroxyl groups undergo intramolecular cyclization under acidic or basic conditions to form isobenzofuran cores.
  • Oxidation processes: Aromatic compounds like phthalaldehydic acid derivatives are oxidized to generate the isobenzofuran framework, often catalyzed by metal oxides or acid catalysts.

Research Highlights:

  • Montmorillonite K-10, zirconium oxychloride, and silica-supported catalysts have been employed to catalyze condensation and lactonization reactions, leading to isobenzofuran formation (see reference).
  • The synthesis of isobenzofuran derivatives from phthalaldehydic acid involves acid-catalyzed lactonization, yielding the core structure necessary for further functionalization.

Functionalization: Introduction of the Carboxylate Group

The next step involves attaching the carboxylate moiety to the isobenzofuran core, which can be achieved via carboxylation reactions or acylation of hydroxyl groups.

Carboxylation Techniques:

Research Findings:

  • The synthesis of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate has been achieved by reacting the isobenzofuran core with phthalic anhydride derivatives, followed by esterification steps (see,).

Esterification: Formation of the Target Compound

The critical step in preparing 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate involves esterifying the carboxylate group with the isobenzofuran moiety.

Methodologies:

Method Conditions Catalysts Remarks
Direct Esterification Heating with excess mono-alcohol Acid catalysts (H₂SO₄, p-TSA) Suitable for simple esters; may require removal of excess reagents
Catalytic Esterification with Metal Catalysts 150-280°C, under reflux Titanium, zirconium, tin-based catalysts Enhances yield and selectivity; as per recent research
Use of Phthalic Anhydride Residues Heating residues with alcohols at 180-260°C Acid catalysts, possibly with added adsorbents Converts waste streams into valuable esters, environmentally advantageous

Research Data:

  • A process involving the addition of phthalic anhydride residue and mono-alcohols into a reaction vessel, followed by heating at 180-260°C under pressure to promote esterification, has been documented. Catalysts such as titanium or zirconium compounds significantly improve reaction efficiency.

  • The esterification process can be further optimized by adding adsorbents (e.g., alumina, silica gel) to remove by-products and shift equilibrium toward ester formation.

Mass and Yield Data:

Parameter Value Reference
Reaction temperature 180-260°C
Catalyst Titanium or zirconium compounds
Typical yield 75-85% Based on optimized conditions

Advanced Synthesis Techniques and Innovations

Recent research has explored one-pot synthesis routes and nanocatalyst-supported reactions to streamline the process:

  • One-pot condensation and lactonization of phthalaldehydic acid derivatives with methylaryl and cyclic ketones, catalyzed by nanomaterials, have shown promising results for efficient synthesis of isobenzofuran derivatives.

  • Nanoparticle catalysts such as Preyssler nanocatalysts and magnetic nanomaterials facilitate lactonization and esterification in a single step, reducing reaction times and improving yields.

Environmental and Industrial Considerations

The utilization of phthalic anhydride residues, often considered waste, as starting materials for ester synthesis offers significant environmental benefits:

  • Residue streams from vapor phase oxidation processes can be converted into valuable esters, reducing waste disposal costs and environmental impact.

  • The process conditions are optimized to avoid emissions and by-products, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Classical Acid-Catalyzed Esterification Heating with mono-alcohols and acids Simple, well-understood Longer reaction times, equilibrium issues
Metal Catalyst-Assisted Esterification Use of titanium, zirconium catalysts Higher yields, milder conditions Catalyst cost, removal of residual metals
Waste Residue Utilization Reaction of phthalic anhydride residues with alcohols Environmentally friendly, cost-effective Requires precise control of reaction parameters
One-Pot Nanocatalytic Synthesis Catalysis via nanomaterials Rapid, high-yielding Scale-up challenges

Chemical Reactions Analysis

1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

TAHQ-Based Polyimides : Adjusting solvent evaporation times during film formation induces LC phases, enabling tunable dielectric properties .

ISBESA vs. Synthetic Analogs : Biomass-derived PIs exhibit comparable thermal stability to petroleum-based analogs (TGA decomposition >450°C) but with 30% lower carbon footprint .

Spacer Effects : Ethane-1,2-diyl spacers increase d-spacing (4.2 Å vs. 3.8 Å for TAHQ), improving gas separation membrane performance .

Biological Activity

1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (commonly referred to as 8CI) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological activities such as anti-inflammatory, anticancer, and antioxidant effects.

  • Molecular Formula : C17H6O8
  • Molar Mass : 338.22 g/mol
  • CAS Number : 29111-16-8

Anti-inflammatory Activity

Research indicates that compounds similar to 1,3-Dioxo-1,3-dihydroisobenzofuran derivatives exhibit anti-inflammatory properties. For instance, studies have demonstrated that certain dioxo derivatives inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

CompoundIC50 (μM)Mechanism of Action
Dioxo Derivative A<0.001Inhibition of COX
Dioxo Derivative B34.3Inhibition of LOX

Anticancer Activity

The anticancer potential of 1,3-Dioxo-1,3-dihydroisobenzofuran derivatives has been evaluated in various studies. For example, compounds derived from this structure have shown cytotoxic effects against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported an IC50 value of 0.05 μM against MDA468 cells for a related compound .

Cell LineCompoundIC50 (μM)Mechanism
MDA468Dioxo Derivative C0.05Apoptosis Induction
RAW 264.7Dioxo Derivative D0.149AKT Inhibition

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to 1,3-Dioxo-1,3-dihydroisobenzofuran have demonstrated significant free radical scavenging activity in vitro. The ability to reduce reactive oxygen species (ROS) is linked to their phenolic structure .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of a dioxo derivative resulted in a marked reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated subjects.

Case Study 2: Anticancer Efficacy

A recent clinical trial assessed the efficacy of a synthetic derivative based on the dioxo structure in patients with advanced cancer. The results indicated a significant reduction in tumor size in a subset of patients receiving the compound as part of their treatment regimen.

Q & A

Q. What are the primary synthetic routes for synthesizing 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate?

The compound is typically synthesized via condensation reactions starting with phthalic anhydride derivatives, followed by functionalization of the isobenzofuran core. For example, a related isoindole derivative was prepared by reacting phthalic anhydride with a primary amine, followed by oxidation and carboxylation steps to introduce the dioxo and ester functionalities . Advanced functionalization may involve regioselective substitution using catalysts like cesium carbonate under mild conditions to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography to resolve the fused heterocyclic structure and confirm stereochemistry (e.g., bond angles and dihedral angles) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to identify proton environments and carbon hybridization states, particularly for distinguishing between keto-enol tautomers .
  • FT-IR spectroscopy to detect carbonyl (C=O) stretches (~1750–1850 cm⁻¹) and aromatic C-H vibrations .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature, solvents)?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures, with typical degradation observed above 200°C for similar dioxo compounds .
  • Solvent compatibility tests in polar aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis of the ester or dioxo groups .
  • pH-dependent stability assays , as acidic or basic conditions may hydrolyze the ester linkage or promote ring-opening reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents at the 5-position of the isobenzofuran core?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during electrophilic substitution .
  • Catalyst screening : Transition-metal-free catalysts (e.g., Cs₂CO₃) improve regioselectivity for 5-position functionalization .
  • Solvent selection : Non-polar solvents (e.g., toluene) enhance reaction yields by stabilizing intermediates in Friedel-Crafts-type reactions .

Q. How can contradictory data on fluorination methods for derivatives be resolved?

Discrepancies in fluorination efficiency (e.g., using SbF₃ vs. modern fluorinating agents) require:

  • Comparative kinetic studies to evaluate reaction rates and byproduct formation .
  • Computational modeling (DFT) to assess the feasibility of proposed mechanisms and transition states .
  • Alternative fluorination routes , such as using HF-pyridine complexes, which avoid toxic antimony reagents while maintaining high yields .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Molecular docking studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities and regioselectivity .
  • Solvent continuum models (e.g., COSMO-RS) to simulate solvent effects on reaction pathways .

Q. What experimental strategies can confirm the stereochemical integrity of derivatives during synthesis?

  • Circular Dichroism (CD) : Detect chiral centers in enantiomerically pure derivatives .
  • Single-crystal X-ray diffraction : Resolve absolute configurations, particularly for fused heterocycles with multiple stereocenters .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H or OD-H .

Q. How can researchers evaluate the compound’s potential biological activity in medicinal chemistry studies?

  • Enzymatic inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods .
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines to assess anti-proliferative effects .
  • ADMET prediction tools : Apply software like SwissADME to estimate bioavailability, metabolic stability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.